Diprop-2-ynyl butanedioate
Overview
Description
It is a colorless liquid with a fruity odor and is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes two prop-2-ynyl groups attached to a butanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diprop-2-ynyl butanedioate can be synthesized through the esterification of butanedioic acid with propargyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Diprop-2-ynyl butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The prop-2-ynyl groups can undergo nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of butanedioic acid derivatives.
Reduction: Formation of butanediol derivatives.
Substitution: Formation of various substituted butanedioate derivatives.
Scientific Research Applications
Diprop-2-ynyl butanedioate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and advanced materials.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diprop-2-ynyl butanedioate involves its ability to participate in various chemical reactions due to the presence of reactive ester and alkyne groups. These functional groups allow the compound to act as a substrate for cross-coupling reactions, facilitating the formation of complex molecules with high selectivity and efficiency.
Comparison with Similar Compounds
Diethyl butanedioate: Similar ester structure but with ethyl groups instead of prop-2-ynyl groups.
Dimethyl butanedioate: Similar ester structure but with methyl groups instead of prop-2-ynyl groups.
Diprop-2-ynyl succinate: Similar structure but with a succinate backbone instead of butanedioate.
Uniqueness: Diprop-2-ynyl butanedioate is unique due to the presence of prop-2-ynyl groups, which impart distinct reactivity and chemical properties. These groups enhance the compound’s ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
bis(prop-2-ynyl) butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANQFINLWEMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCC(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326178 | |
Record name | DIPROP-2-YNYL BUTANEDIOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4580-40-9 | |
Record name | 4580-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIPROP-2-YNYL BUTANEDIOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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